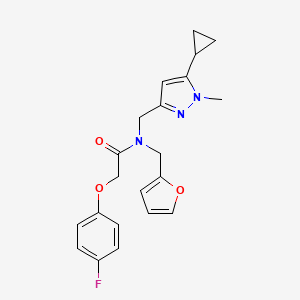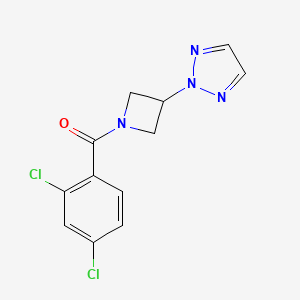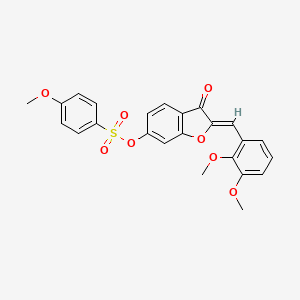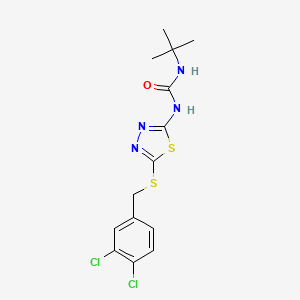
1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic compound. The molecule contains a total of 41 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitrile (aromatic) .
Molecular Structure Analysis
The molecule consists of 16 Hydrogen atoms, 16 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms - a total of 40 atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities and Mechanisms
1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea and similar compounds have been investigated for their herbicidal properties. These compounds exhibit herbicidal activities by inactivating in plant tissues through specific biochemical pathways. For instance, a study by Ishizuka et al. (1971) found that urea derivatives containing 1,3,4-thiadiazole exhibited herbicidal properties similar to phenylurea herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea. The selectivity and effectiveness of these compounds in controlling unwanted plant growth are attributed to their ability to undergo N-demethylation in plant tissues, differing in rates between various plant species, which contributes to their selective herbicidal action (Ishizuka, Lee, Tatsuno, & Kubota, 1971).
Synthesis and Chemical Properties
The synthesis of 1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea derivatives involves methodologies that aim to minimize the use of hazardous materials while maximizing efficiency. Bigi, Maggi, and Sartori (2000) discuss alternative and safer reagents for the synthesis of ureas, emphasizing environmentally friendly chemistry principles. This approach enhances the production of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, by utilizing simpler and cleaner processes (Bigi, Maggi, & Sartori, 2000).
Biological Activity
The biological activity of 1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea derivatives has been a subject of interest, particularly in the context of antitumor activities. Studies on various thiadiazolyl urea derivatives have shown promising results against specific cancer cell lines, indicating their potential as therapeutic agents. For example, Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated their antitumor activities, finding that some compounds exhibited promising activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
Anion Binding Properties
The chemical structure of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, allows them to function as effective anion receptors. Marcos et al. (2014) synthesized new diurea and dithiourea receptors based on p-tert-butyldihomooxacalix[4]arene, demonstrating their ability to bind various anions. These findings suggest potential applications in sensing and separation technologies, where the selective binding of anions is critical (Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAUWIMBLDVHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

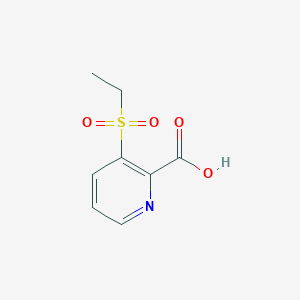
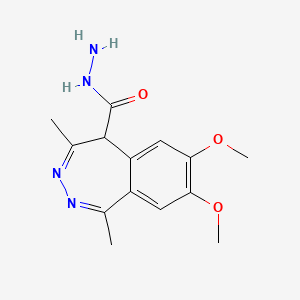
![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)
![N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2699730.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)
